TH588

Description

Structure

3D Structure

Properties

IUPAC Name |

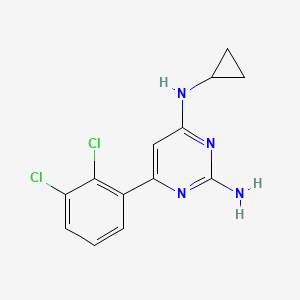

4-N-cyclopropyl-6-(2,3-dichlorophenyl)pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl2N4/c14-9-3-1-2-8(12(9)15)10-6-11(17-7-4-5-7)19-13(16)18-10/h1-3,6-7H,4-5H2,(H3,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNMYJIOQIAEYQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NC(=NC(=C2)C3=C(C(=CC=C3)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101188668 | |

| Record name | N4-Cyclopropyl-6-(2,3-dichlorophenyl)-2,4-pyrimidinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101188668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609960-31-7 | |

| Record name | N4-Cyclopropyl-6-(2,3-dichlorophenyl)-2,4-pyrimidinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609960-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N4-Cyclopropyl-6-(2,3-dichlorophenyl)-2,4-pyrimidinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101188668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine synthesis and characterization

An In-depth Technical Guide on the Synthesis and Characterization of N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel chemical entity, N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine. This document details a proposed synthetic route, experimental protocols, and a summary of its analytical characterization. Furthermore, it explores the potential biological significance of this compound in the context of related 2,4-diaminopyrimidine derivatives, which are prominent in medicinal chemistry.

Proposed Synthesis

A plausible and efficient synthetic route for N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine is proposed, commencing with the commercially available 2,4,6-trichloropyrimidine. The key steps involve a selective Suzuki cross-coupling reaction followed by two sequential nucleophilic aromatic substitution reactions.

Experimental Protocols

Step 1: Synthesis of 2,4-Dichloro-6-(2,3-dichlorophenyl)pyrimidine

-

To a solution of 2,4,6-trichloropyrimidine (1.0 eq) in a 2:1 mixture of toluene and water is added (2,3-dichlorophenyl)boronic acid (1.1 eq) and sodium carbonate (2.5 eq).

-

The mixture is degassed with argon for 20 minutes.

-

Palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) are then added, and the mixture is heated to 80°C under an argon atmosphere for 12 hours.

-

After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 2,4-dichloro-6-(2,3-dichlorophenyl)pyrimidine.

Step 2: Synthesis of N4-Cyclopropyl-2-chloro-6-(2,3-dichlorophenyl)pyrimidin-4-amine

-

To a solution of 2,4-dichloro-6-(2,3-dichlorophenyl)pyrimidine (1.0 eq) in isopropanol is added cyclopropylamine (1.2 eq) and N,N-diisopropylethylamine (1.5 eq).

-

The reaction mixture is stirred at room temperature for 16 hours.

-

The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The resulting crude material is purified by column chromatography to yield N4-cyclopropyl-2-chloro-6-(2,3-dichlorophenyl)pyrimidin-4-amine.

Step 3: Synthesis of N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine

-

A solution of N4-cyclopropyl-2-chloro-6-(2,3-dichlorophenyl)pyrimidin-4-amine (1.0 eq) in a sealed tube with aqueous ammonia (excess) and 1,4-dioxane is heated to 120°C for 24 hours.

-

The reaction mixture is cooled to room temperature, and the solvent is evaporated.

-

The residue is dissolved in ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated.

-

The final product is purified by preparative HPLC or crystallization to give N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine.

Characterization Data

The physicochemical and analytical data for a batch of N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine are summarized in the table below.[1]

| Property | Value | Method |

| Molecular Formula | C13H12Cl2N4 | - |

| Formula Weight | 295.20 g/mol | - |

| Purity | 98.8% | HPLC |

| Mass Spectrum | M+H: 295.1 | Mass Spectrometry |

| Melting Point | 240 - 245 °C | Melting Point Apparatus |

| Purity | 100% | TLC |

| UV λmax | 298.00 nm | UV-Vis Spectroscopy |

| Confirmation | Conforms | IR, NMR |

The hydrochloride salt of the compound has a molecular formula of C13H13Cl3N4 and a molar mass of 331.63 g/mol .[2]

Potential Biological Activity and Signaling Pathway

Derivatives of 2,4-diaminopyrimidine are known to exhibit a wide range of biological activities, often acting as inhibitors of various protein kinases by competing with ATP for binding to the kinase domain. This inhibition can disrupt downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation.

Given the structural similarity of N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine to known kinase inhibitors, it is plausible that this compound could also function as an inhibitor of one or more kinases. The diagram below illustrates a generalized mechanism of action for a 2,4-diaminopyrimidine derivative as an ATP-competitive kinase inhibitor.

In this proposed mechanism, the compound binds to the ATP binding pocket of a kinase, thereby preventing the binding of ATP and subsequent phosphorylation of substrate proteins. This leads to the inhibition of downstream signaling pathways that may be dysregulated in diseases such as cancer.

References

TH588: A Comprehensive Technical Guide to its Chemical Properties, Structure Elucidation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

TH588 is a potent and selective small molecule inhibitor that has garnered significant interest in the field of oncology. Initially identified as a first-in-class inhibitor of the MutT Homologue 1 (MTH1) enzyme, subsequent research has revealed a more complex mechanism of action, including the modulation of microtubule dynamics. This dual activity contributes to its cytotoxic effects in cancer cells, making it a valuable tool for cancer research and a potential lead compound for therapeutic development. This technical guide provides an in-depth overview of the chemical properties, structure elucidation, and biological activity of this compound, complete with experimental protocols and pathway diagrams to support further investigation.

Chemical Properties and Structure

This compound, with the IUPAC name N4-cyclopropyl-6-(2,3-dichlorophenyl)pyrimidine-2,4-diamine, possesses a well-defined chemical structure that is central to its biological activity. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₃H₁₂Cl₂N₄ |

| Molecular Weight | 295.17 g/mol |

| CAS Number | 1609960-31-7 |

| Appearance | Solid powder |

| Purity | ≥98% |

| Solubility | Soluble in DMSO (to 100 mM) |

| Storage | Store at -20°C |

Table 1: Physicochemical Properties of this compound

Structure Elucidation

The chemical structure of this compound has been confirmed through a combination of spectroscopic methods and X-ray crystallography.

X-ray Crystallography: The three-dimensional structure of this compound in complex with its biological target, MTH1, has been determined by X-ray crystallography. The co-crystal structure reveals that this compound binds to the active site of MTH1, providing a molecular basis for its inhibitory activity. This structural information is invaluable for understanding its mechanism of action and for the rational design of next-generation inhibitors.

Synthesis

A plausible synthetic route for this compound can be derived from established methods for the synthesis of similar pyrimidine-based compounds. A likely approach involves a multi-step synthesis, culminating in the coupling of key intermediates.

Biological Activity and Mechanism of Action

This compound exhibits a dual mechanism of action, targeting both the MTH1 enzyme and microtubule dynamics, which collectively contribute to its potent anti-cancer effects.

MTH1 Inhibition

This compound is a potent inhibitor of the MTH1 (NUDT1) enzyme with an IC50 of approximately 5 nM.[1] MTH1 is a nucleotide-sanitizing enzyme that hydrolyzes oxidized dNTPs, preventing their incorporation into DNA and thereby averting DNA damage and cell death. Cancer cells, which often exhibit high levels of reactive oxygen species (ROS), are particularly dependent on MTH1 for survival. By inhibiting MTH1, this compound leads to the accumulation of oxidized nucleotides in the nucleotide pool, resulting in DNA damage and subsequent cell death in cancer cells.

Microtubule Disruption

In addition to MTH1 inhibition, this compound has been shown to act as a microtubule-modulating agent. It disrupts microtubule dynamics, leading to mitotic spindle defects, prolonged mitosis, and ultimately, cell cycle arrest and apoptosis. This effect is thought to be independent of its MTH1 inhibitory activity.

Signaling Pathways

The cytotoxic effects of this compound are mediated through the activation of key signaling pathways, primarily the ATM-p53 DNA damage response pathway and the mitotic surveillance pathway.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Western Blot for p53 Activation

This technique is used to detect the levels of total and phosphorylated p53.

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53 and phospho-p53 (e.g., Ser15) overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence for DNA Damage Foci (γH2AX)

This method visualizes DNA double-strand breaks within cells.

-

Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 1% BSA in PBST for 1 hour.

-

Primary Antibody Incubation: Incubate with a primary antibody against γH2AX (e.g., anti-γH2AX, clone JBW301, at a concentration of 1 µg/mL) overnight at 4°C.[1]

-

Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging: Visualize the γH2AX foci using a fluorescence or confocal microscope.

Conclusion

This compound is a multifaceted molecule with significant potential in cancer research. Its dual-action mechanism, targeting both MTH1 and microtubule stability, provides a powerful approach to inducing cancer cell death. The information provided in this guide, from its fundamental chemical properties to detailed experimental considerations, is intended to serve as a valuable resource for scientists and researchers working to further unravel the therapeutic potential of this compound and similar compounds. The continued investigation into its precise molecular interactions and the signaling cascades it triggers will undoubtedly pave the way for novel anti-cancer strategies.

References

An In-depth Technical Guide on the Core Mechanism of Action of 1609960-31-7 in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound 1609960-31-7, also known as TH588, is a novel anti-cancer agent that has demonstrated a dual mechanism of action, making it a compelling candidate for further preclinical and clinical investigation. This technical guide elucidates the core mechanisms by which this compound exerts its cytotoxic effects on cancer cell lines. Primarily recognized as a potent and selective inhibitor of the MutT homolog 1 (MTH1) enzyme, this compound disrupts the sanitation of the nucleotide pool, leading to DNA damage and subsequent cell death. Furthermore, emerging evidence reveals a secondary, MTH1-independent mechanism involving the modulation of microtubule dynamics, which triggers mitotic arrest and activation of the USP28-p53 mitotic surveillance pathway. This document provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Introduction

Cancer cells exhibit a heightened metabolic rate and increased production of reactive oxygen species (ROS), which leads to the oxidation of cellular components, including deoxynucleotide triphosphates (dNTPs). To counteract the potentially lethal incorporation of oxidized dNTPs into DNA, cancer cells often upregulate the MTH1 (NUDT1) enzyme. MTH1 sanitizes the dNTP pool by hydrolyzing oxidized purine nucleoside triphosphates, such as 8-oxo-dGTP, thereby preventing their integration into the genome and subsequent DNA damage. This reliance of cancer cells on MTH1 for survival presents a therapeutic vulnerability.

This compound was developed as a first-in-class, potent, and selective inhibitor of MTH1.[1] Its ability to selectively induce cell death in cancer cells while sparing normal cells has positioned it as a promising therapeutic agent.[1] However, recent studies have unveiled a more complex pharmacological profile, identifying this compound as a microtubule-modulating agent. This dual activity contributes to its robust anti-cancer effects.

Quantitative Data

The following tables summarize the key quantitative data reported for 1609960-31-7 (this compound).

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 Value |

| MTH1 (NUDT1) | 5 nM |

Table 2: Cytotoxic Activity (IC50) of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) |

| U2OS | Osteosarcoma | 1.38, 2.48 - 6.37 |

| HeLa | Cervical Cancer | 0.83 |

| MDA-MB-231 | Breast Cancer | 1.03 |

| MCF-7 | Breast Cancer | 1.08 |

| SW480 | Colorectal Cancer | 1.72 |

| SW620 | Colorectal Cancer | 0.8 |

| B-RafV600E Melanoma | Melanoma | Not specified |

Table 3: Cytotoxic Activity (IC50) of this compound in Non-cancerous Cells

| Cell Line Type | IC50 Value (µM) |

| Primary or Immortalized Cells | ≥20 |

Core Mechanisms of Action

This compound exhibits a dual mechanism of action, targeting both nucleotide pool sanitation and microtubule dynamics.

MTH1 Inhibition and Induction of DNA Damage

The primary and intended mechanism of action of this compound is the inhibition of the MTH1 enzyme.[1]

-

Mechanism: In highly metabolic cancer cells, reactive oxygen species (ROS) lead to the oxidation of dNTPs. MTH1 normally hydrolyzes these oxidized dNTPs (e.g., 8-oxo-dGTP) into their corresponding monophosphates, preventing their incorporation into DNA. This compound potently and selectively inhibits MTH1.[1] This inhibition allows oxidized dNTPs to be incorporated into the DNA of cancer cells during replication. The presence of these oxidized bases in the DNA leads to DNA damage, triggering a cellular stress response.[2]

-

Downstream Signaling: The accumulation of DNA damage activates the Ataxia Telangiectasia Mutated (ATM) kinase, a key sensor of DNA double-strand breaks. Activated ATM then phosphorylates and activates the tumor suppressor protein p53.[2] This ATM-p53 signaling cascade ultimately leads to the induction of apoptosis (programmed cell death).

Microtubule Disruption and Mitotic Surveillance Pathway Activation

Recent studies have revealed a second, MTH1-independent mechanism of action for this compound. It acts as a microtubule-modulating agent, disrupting the dynamics of the mitotic spindle.

-

Mechanism: this compound has been shown to rapidly reduce microtubule plus-end mobility and disrupt the formation of the mitotic spindle in a concentration-dependent manner. This effect is independent of its MTH1 inhibitory activity. The disruption of the mitotic spindle leads to a prolonged mitotic arrest.

-

Downstream Signaling: The prolonged mitosis activates a mitotic surveillance pathway involving the deubiquitinase USP28 and the tumor suppressor p53. USP28 acts upstream of p53. The activation of this USP28-p53 pathway prevents the cancer cells from re-entering the cell cycle after a prolonged and aberrant mitosis, leading to a G1 cell cycle arrest and subsequent cell death.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action. These protocols are synthesized from standard laboratory procedures and available details from this compound-related publications.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment. Incubate for 72 hours.

-

MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration.

Immunofluorescence for Microtubule Staining

This protocol is for visualizing the effects of this compound on the microtubule network.

-

Cell Culture and Treatment: Seed cells on glass coverslips in a 24-well plate. Once attached, treat the cells with the desired concentration of this compound or vehicle control for the specified time (e.g., 2-4 hours).

-

Fixation: Gently wash the cells with pre-warmed PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Alternatively, for optimal microtubule preservation, fix with ice-cold methanol for 10 minutes at -20°C.

-

Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash the cells three times with PBS. Block with 1% BSA in PBS for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Wash the cells three times with PBS. Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope.

Western Blotting for Signaling Pathway Analysis

This protocol is for detecting the levels of key proteins in the signaling pathways affected by this compound.

-

Cell Lysis: Treat cells with this compound as required. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p53, USP28, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

-

Cell Preparation: Culture SW480 colorectal cancer cells. Harvest and resuspend the cells in a mixture of serum-free medium and Matrigel.

-

Tumor Implantation: Subcutaneously inject approximately 2-5 x 10^6 SW480 cells into the flank of immunodeficient mice (e.g., NOD/SCID or NSG mice).

-

Tumor Growth and Treatment Initiation: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound subcutaneously at a dose of 30 mg/kg daily. The control group should receive the vehicle solution.[1]

-

Tumor Measurement and Monitoring: Measure the tumor volume (e.g., using calipers) and body weight of the mice regularly (e.g., twice a week).

-

Endpoint: Continue the treatment for a specified period (e.g., 35 days) or until the tumors in the control group reach a predetermined size. Euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Conclusion

The compound 1609960-31-7 (this compound) presents a compelling dual-pronged attack on cancer cells. Its primary role as a potent MTH1 inhibitor exploits the reliance of cancer cells on nucleotide pool sanitation, leading to catastrophic DNA damage and apoptosis. Concurrently, its MTH1-independent activity as a microtubule-modulating agent induces mitotic arrest and activates a p53-dependent mitotic surveillance pathway, further contributing to its anti-neoplastic effects. This multifaceted mechanism of action underscores the therapeutic potential of this compound and provides a strong rationale for its continued development as a novel cancer therapeutic. The detailed protocols and pathway visualizations provided in this guide are intended to facilitate further research into this promising compound.

References

An In-depth Technical Guide on the Biological Activity of N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine (TH588)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine, also known as TH588, is a potent small molecule inhibitor with a dual mechanism of action, making it a compound of significant interest in oncology research. Primarily identified as a first-in-class inhibitor of the MutT Homologue 1 (MTH1) enzyme, this compound also exhibits microtubule-destabilizing properties. This guide provides a comprehensive overview of the biological activity of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its evaluation, and visualizing the associated signaling pathways.

Introduction

Cancer cells often exhibit elevated levels of reactive oxygen species (ROS), leading to oxidative damage of macromolecules, including deoxynucleoside triphosphates (dNTPs). The MTH1 enzyme, a nudix hydrolase, plays a crucial role in sanitizing the dNTP pool by hydrolyzing oxidized dNTPs, such as 8-oxo-dGTP, thereby preventing their incorporation into DNA and subsequent mutations and cell death. The inhibition of MTH1 is a promising therapeutic strategy to selectively target cancer cells, which are more reliant on this enzyme for survival than normal cells. This compound has emerged as a key tool compound in the study of MTH1 inhibition and has demonstrated significant anti-cancer activity in preclinical models.

Mechanism of Action

The biological activity of this compound is characterized by a dual mechanism of action:

-

MTH1 Inhibition: this compound is a potent and selective inhibitor of the MTH1 enzyme.[1][2] By binding to the active site of MTH1, it prevents the hydrolysis of oxidized purine nucleotides. This leads to an accumulation of damaged nucleotides, such as 8-oxo-dGTP, within the cellular dNTP pool. During DNA replication, these oxidized bases are incorporated into the genomic DNA, resulting in DNA lesions, activation of the DNA damage response (DDR), and ultimately, cell death.[3][4][5]

-

Microtubule Disruption: In addition to its effects on MTH1, this compound has been shown to act as a microtubule-modulating agent.[3][4][6] It disrupts microtubule polymerization dynamics, leading to the collapse of the mitotic spindle, mitotic arrest, and the activation of the mitotic surveillance pathway.[6][7] This activity is considered to be independent of its MTH1 inhibitory function and contributes significantly to its cytotoxic effects.[6]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Assay | IC50 | Cell Line(s) | Reference |

| MTH1 (NUDT1) Enzyme Activity | 5 nM | Cell-free assay | [1][2] |

| Cell Growth Inhibition | 1.38 µM | U2OS | [2] |

| Cell Growth Inhibition | 0.83 µM | HeLa | [2] |

| Cell Growth Inhibition | 1.03 µM | MDA-MB-231 | [2] |

| Cell Growth Inhibition | 1.08 µM | MCF-7 | [2] |

| Cell Growth Inhibition | 1.72 µM | SW480 | [2] |

| Cell Growth Inhibition | 0.8 µM | SW620 | [2] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosage | Effect | Reference |

| SW480 colorectal tumor xenografts in mice | 30 mg/kg s.c. | Reduced tumor growth | [1] |

| MCF7 breast tumor xenografts in mice | 30 mg/kg s.c. | Reduced tumor growth | [1] |

| BRAFV600E mutated patient-derived xenografts in mice | 30 mg/kg s.c. | Reduced tumor growth rate | [1] |

Signaling Pathways

The dual mechanism of action of this compound triggers distinct but interconnected signaling pathways, leading to cancer cell death.

Caption: Signaling pathways activated by this compound.

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the biological activity of this compound.

MTH1 Enzyme Inhibition Assay

Objective: To determine the in vitro inhibitory potency of this compound against the MTH1 enzyme.

Methodology: The assay measures the inorganic pyrophosphate (PPi) generated from the hydrolysis of 8-oxo-dGTP by recombinant MTH1 enzyme. A common method involves a colorimetric or fluorometric detection of PPi.

-

Reaction Setup: Recombinant human MTH1 protein is incubated with varying concentrations of this compound in a suitable assay buffer.

-

Substrate Addition: The reaction is initiated by the addition of the substrate, 8-oxo-dGTP.

-

Incubation: The reaction mixture is incubated at 37°C for a defined period.

-

Detection: A detection reagent that reacts with the generated PPi is added.

-

Measurement: The signal (absorbance or fluorescence) is measured using a plate reader.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cell Viability and Growth Inhibition Assay

Objective: To assess the cytotoxic and cytostatic effects of this compound on cancer cell lines.

Methodology: A common method is the MTT or resazurin (AlamarBlue) assay, which measures the metabolic activity of viable cells.

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound for 48-72 hours.

-

Reagent Incubation: MTT or resazurin reagent is added to each well and incubated for 2-4 hours.

-

Signal Measurement: For MTT, the formazan product is solubilized, and absorbance is read. For resazurin, fluorescence is measured.

-

Data Analysis: The IC50 values are determined by plotting cell viability against the drug concentration.

Western Blotting

Objective: To detect changes in the expression and post-translational modification of proteins involved in the DNA damage response and cell cycle regulation.

Methodology:

-

Cell Lysis: Cells treated with this compound are lysed to extract total protein.

-

Protein Quantification: Protein concentration is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., γH2AX, phospho-p53, cleaved PARP).

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

Immunofluorescence and Live-Cell Imaging

Objective: To visualize the effects of this compound on cellular structures and processes, such as the mitotic spindle and DNA damage foci.

Methodology:

-

Cell Culture and Treatment: Cells are grown on coverslips or in imaging dishes and treated with this compound.

-

Fixation and Permeabilization (for fixed-cell imaging): Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.

-

Immunostaining: Cells are incubated with primary antibodies (e.g., anti-α-tubulin, anti-γH2AX) followed by fluorescently labeled secondary antibodies.

-

Imaging: Images are acquired using a fluorescence or confocal microscope.

-

Live-Cell Imaging: For dynamic processes, cells expressing fluorescently tagged proteins (e.g., H2B-GFP) are imaged over time after this compound treatment using a live-cell imaging system.

Caption: General experimental workflow for this compound evaluation.

Conclusion

N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine (this compound) is a valuable research tool for investigating the roles of MTH1 and microtubule dynamics in cancer biology. Its dual mechanism of action provides a potent anti-cancer effect through the induction of DNA damage and mitotic catastrophe. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this and similar compounds. Further investigation into the interplay between its two mechanisms of action may reveal synergistic effects that can be exploited for the development of novel cancer therapeutics.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. The MTH1 inhibitor this compound is a microtubule-modulating agent that eliminates cancer cells by activating the mitotic surveillance pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In Vitro Evaluation of TH588 as a Kinase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Initially characterized as a potent and selective inhibitor of the MutT homolog 1 (MTH1) enzyme, TH588 has emerged as a compound with a dual mechanism of action, demonstrating significant anti-cancer properties through its potent activity as a microtubule-targeting agent. This technical guide provides a comprehensive in vitro evaluation of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action through signaling pathway diagrams. While early research focused on its role as a "kinase inhibitor" in the broader sense of targeting an enzyme involved in nucleotide metabolism, its primary cytotoxic effects are now understood to be mediated by its interaction with the tubulin cytoskeleton.

Data Presentation

The following tables summarize the quantitative data for this compound's inhibitory activities.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 | Assay Type |

| MTH1 (NUDT1) | 5 nM[1][2] | Enzymatic Assay |

| Tubulin Polymerization | Micromolar range (Qualitative)[3][4] | In vitro tubulin polymerization assay |

Table 2: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| U2OS | Osteosarcoma | 1.38[2] |

| HeLa | Cervical Cancer | 0.83[2] |

| MDA-MB-231 | Breast Cancer | 1.03[2] |

| MCF-7 | Breast Cancer | 1.08[2] |

| SW480 | Colorectal Cancer | 1.72[2] |

| SW620 | Colorectal Cancer | 0.8[2] |

| MIAPaCa-2 | Pancreatic Cancer | Growth Inhibition[5] |

| Panc-1 | Pancreatic Cancer | Growth Inhibition[5] |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Tubulin Polymerization Assay

This assay measures the effect of this compound on the in vitro assembly of microtubules from purified tubulin.

Materials:

-

Purified tubulin (>95% pure)

-

This compound (dissolved in DMSO)

-

General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

-

GTP (100 mM stock)

-

Glycerol

-

Microplate reader capable of measuring absorbance at 340 nm at 37°C

Procedure:

-

Prepare a tubulin solution at a final concentration of 2-5 mg/mL in ice-cold GTB.

-

Add GTP to the tubulin solution to a final concentration of 1 mM.

-

Add glycerol to a final concentration of 5-10% (v/v) to promote polymerization.

-

Dispense the tubulin solution into pre-warmed 96-well plates.

-

Add this compound at various concentrations (typically ranging from 0.1 to 100 µM) or vehicle control (DMSO) to the wells.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Measure the absorbance at 340 nm every minute for 60-90 minutes.

-

Plot the change in absorbance over time to generate polymerization curves. The IC50 value can be determined by plotting the rate of polymerization or the maximum polymer mass against the logarithm of the this compound concentration.

Cell Viability (MTT) Assay

This colorimetric assay assesses the cytotoxic effect of this compound on cancer cell lines by measuring metabolic activity.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound (typically ranging from 0.01 to 100 µM) or vehicle control (DMSO) for 48-72 hours.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results against the logarithm of the this compound concentration to determine the IC50 value.

Western Blotting for Apoptosis Markers

This technique is used to detect the expression of key proteins involved in the apoptotic pathway following this compound treatment.

Materials:

-

Cancer cell lines

-

This compound

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against cleaved PARP, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound at the desired concentrations for the indicated times.

-

Harvest the cells and lyse them in RIPA buffer.

-

Quantify the protein concentration of the lysates.

-

Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system. Increased levels of cleaved PARP and cleaved Caspase-3 are indicative of apoptosis.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay that can be used to verify the direct binding of this compound to its target protein (tubulin) in a cellular context.

Materials:

-

Intact cells

-

This compound

-

PBS

-

Lysis buffer with protease inhibitors

-

Thermal cycler or heating block

-

Centrifuge

-

Western blotting reagents and antibodies for the target protein (β-tubulin)

Procedure:

-

Treat intact cells with this compound or vehicle control for a specified time.

-

Wash the cells with PBS to remove excess compound.

-

Resuspend the cells in PBS and aliquot them into PCR tubes.

-

Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3-5 minutes to induce protein denaturation, followed by cooling to room temperature.

-

Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

-

Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured proteins by centrifugation at high speed.

-

Analyze the supernatant by western blotting to detect the amount of soluble target protein (β-tubulin) at each temperature.

-

A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

Mandatory Visualization

This compound Mechanism of Action: From Microtubule Disruption to Cell Fate

Caption: this compound inhibits tubulin polymerization, leading to mitotic arrest and apoptosis.

Experimental Workflow for Evaluating this compound-Induced Apoptosis

Caption: Workflow for assessing this compound-induced apoptosis in cancer cells.

References

- 1. The MTH1 inhibitor this compound is a microtubule-modulating agent that eliminates cancer cells by activating the mitotic surveillance pathway. | BioGRID ORCS [orcs.thebiogrid.org]

- 2. biorxiv.org [biorxiv.org]

- 3. Biogenic synthesis of copper oxide nanoparticles: comprehensive in vitro profiling for cervical cancer treatment and antibacterial strategies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

An In-depth Technical Guide to the Pharmacology and Toxicology of N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine (TH588)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine, also known as TH588, is a first-in-class small molecule inhibitor of the MutT Homolog 1 (MTH1) enzyme. It exhibits potent anti-cancer activity through a dual mechanism of action, targeting both MTH1 and microtubule dynamics. This technical guide provides a comprehensive overview of the available pharmacological and toxicological data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and a discussion of its potential toxicological profile based on its therapeutic targets. Detailed experimental methodologies and signaling pathways are also presented to support further research and development.

Introduction

N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine (this compound) is a novel investigational anti-cancer agent. It was initially developed as a potent and selective inhibitor of the MTH1 (NUDT1) enzyme, which is responsible for sanitizing the oxidized deoxynucleotide triphosphate (dNTP) pool, thereby preventing the incorporation of damaged bases into DNA.[1] Cancer cells, due to their high metabolic rate, exhibit increased levels of reactive oxygen species (ROS) and a greater reliance on MTH1 for survival compared to normal cells. Subsequent research has revealed that this compound also functions as a microtubule-modulating agent, contributing to its cytotoxic effects in cancer cells.[2][3]

Pharmacology

Mechanism of Action

This compound exerts its anti-cancer effects through a dual mechanism of action:

-

MTH1 Inhibition: this compound is a potent inhibitor of the MTH1 enzyme with a reported half-maximal inhibitory concentration (IC50) of 5 nM.[4] By inhibiting MTH1, this compound prevents the hydrolysis of oxidized dNTPs, such as 8-oxo-dGTP. This leads to the incorporation of damaged nucleotides into the DNA of cancer cells, resulting in DNA damage, cell cycle arrest, and apoptosis.[1]

-

Microtubule Modulation: this compound also acts as a microtubule-modulating agent. It disrupts microtubule dynamics, leading to the disorganization of the mitotic spindle, mitotic arrest, and ultimately, cell death.[2][3] This activity is independent of its MTH1 inhibitory function.

The combined effect of MTH1 inhibition and microtubule disruption leads to a potent and selective anti-cancer activity.

Signaling Pathways

The cytotoxic effects of this compound have been shown to activate the mitotic surveillance pathway. Prolonged mitosis induced by this compound's effect on microtubules activates a USP28-p53 signaling cascade. This pathway blocks the re-entry of cancer cells into the cell cycle after a prolonged mitotic phase, leading to G1 arrest.[2][3]

References

The Architecture of Activity: A Technical Guide to the Structure-Activity Relationship of Pyrimidine-2,4-diamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine-2,4-diamine scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of biologically active compounds. Its inherent ability to form key hydrogen bond interactions with protein targets has made it a cornerstone in the development of therapies for a wide range of diseases, from cancer to infectious agents. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrimidine-2,4-diamine derivatives, offering a comprehensive resource for researchers engaged in the design and optimization of novel therapeutics based on this versatile core.

Core Structure and Key Interactions

The foundational pyrimidine-2,4-diamine structure features a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, and amino groups at positions 2 and 4. This arrangement allows the molecule to act as both a hydrogen bond donor and acceptor, facilitating strong and specific binding to the ATP-binding pockets of various kinases, as well as the active sites of other enzymes like dihydrofolate reductase. The SAR of these derivatives is primarily dictated by the nature and position of substituents on the pyrimidine ring and its amino groups.

Structure-Activity Relationship Analysis

The biological activity of pyrimidine-2,4-diamine derivatives can be finely tuned by strategic modifications at several key positions. The following sections summarize the impact of these modifications on different biological targets.

Anticancer Activity

Pyrimidine-2,4-diamine derivatives have shown significant promise as anticancer agents, primarily through the inhibition of various protein kinases involved in cell cycle progression and signal transduction.

Substitutions at the C5 and N2/N4 positions of the pyrimidine core are critical for potent and selective CDK inhibition.

.[1]

| Compound ID | R2 Substituent | R4 Substituent | R5 Substituent | CDK2 IC50 (µM) | CDK9 IC50 (µM) |

| 1a | -H | -Phenyl | -H | >50 | 1.2 |

| 1b | -H | -Phenyl | -Br | 10.5 | 0.45 |

| 1c | -Methyl | -Phenyl | -Br | 5.2 | 0.21 |

| 2a | -H | -4-fluorophenyl | -H | >50 | 0.98 |

| 2b | -H | -4-fluorophenyl | -Br | 8.9 | 0.32 |

Table 1: SAR of pyrimidine-2,4-diamine derivatives as CDK inhibitors. The data illustrates that substitution at the C5 position with a bromine atom generally enhances inhibitory activity against both CDK2 and CDK9. Further substitution at the N2 position can also contribute to potency.

Derivatives targeting Aurora kinases, key regulators of mitosis, often feature more complex substitutions.

| Compound ID | N2 Substituent | N4 Substituent | C5 Substituent | Aurora A IC50 (nM) | Aurora B IC50 (nM) |

| 3a | -(1-methylpiperidin-4-yl) | -(3-methoxyphenyl) | -H | 25 | 45 |

| 3b | -(1-ethylpiperidin-4-yl) | -(3-methoxyphenyl) | -H | 18 | 32 |

| 3c | -(1-methylpiperidin-4-yl) | -(3-ethoxyphenyl) | -H | 22 | 40 |

| 3d | -(1-methylpiperidin-4-yl) | -(3-methoxyphenyl) | -Cl | 8 | 15 |

Table 2: SAR of pyrimidine-2,4-diamine derivatives as Aurora kinase inhibitors. Introduction of a chlorine atom at the C5 position significantly improves inhibitory activity. The nature of the alkyl group on the piperidine ring at N2 and the alkoxy group on the phenyl ring at N4 also modulate potency.

Anti-tubercular Activity

The primary mechanism of anti-tubercular action for many pyrimidine-2,4-diamines is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway.[2][3]

| Compound ID | C5 Substituent | C6 Substituent | Mtb DHFR IC50 (µM) | M. tuberculosis MIC (µg/mL) |

| 4a | -H | -Cl | >100 | >100 |

| 4b | -Phenyl | -Cl | 25.3 | 50 |

| 4c | -3,4-dimethoxyphenyl | -Cl | 5.1 | 12.5 |

| 4d | -3,4,5-trimethoxyphenyl | -Cl | 1.2 | 6.25 |

| 4e | -3,4-dimethoxyphenyl | -OCH3 | 15.8 | 25 |

Table 3: SAR of pyrimidine-2,4-diamine derivatives as anti-tubercular agents. Activity is significantly influenced by the substituents at the C5 and C6 positions. Aromatic substitutions at C5, particularly those with multiple methoxy groups, enhance DHFR inhibition and antimycobacterial activity. The nature of the substituent at C6 also plays a role, with chlorine being generally favorable.

Signaling Pathways

The therapeutic effects of pyrimidine-2,4-diamine derivatives are a direct consequence of their interaction with specific nodes in cellular signaling pathways.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Discovery and Initial Screening of TH588

This guide provides a comprehensive overview of the discovery and initial screening of this compound, a first-in-class inhibitor of the nudix hydrolase family member MTH1. It details the compound's mechanism of action, key experimental findings from in vitro and in vivo studies, and its dual functionality as a microtubule-modulating agent.

Introduction: Targeting the Oxidized dNTP Pool in Cancer

Cancer cells exhibit dysfunctional redox regulation, leading to the production of reactive oxygen species (ROS) that damage both DNA and free deoxynucleoside triphosphates (dNTPs)[1]. The MTH1 (MutT homolog 1) protein plays a crucial role in sanitizing the oxidized dNTP pool, preventing the incorporation of damaged bases during DNA replication[1]. While MTH1 is non-essential in normal cells, cancer cells demonstrate a dependency on MTH1 activity to avoid DNA damage and subsequent cell death[1]. This dependency establishes MTH1 as a promising anticancer target, a concept known as non-oncogene addiction[1]. This compound was developed as a potent and selective small molecule inhibitor of MTH1 to exploit this vulnerability in cancer cells[1].

Mechanism of Action

This compound is a potent and selective inhibitor of MTH1 (also known as NUDT1) with an IC50 of 5 nM[2][3]. Its primary mechanism of action involves binding to the active site of MTH1, thereby inhibiting its ability to hydrolyze oxidized dNTPs, such as 8-oxo-dGTP and 2-OH-dATP[1][4]. This inhibition leads to an increase in the cellular pool of oxidized nucleotides, which are subsequently incorporated into DNA during replication by DNA polymerases[1][5]. The presence of these damaged bases in the DNA leads to DNA damage, triggering a DNA damage response and ultimately causing cytotoxicity in cancer cells[1][2].

More recent studies have revealed a dual mechanism of action for this compound. In addition to MTH1 inhibition, this compound also directly modulates microtubule dynamics[6][7]. It has been shown to reduce microtubule plus-end mobility and disrupt mitotic spindles in an MTH1-independent manner[6]. This effect on microtubules leads to a prolonged mitosis, which in turn activates the mitotic surveillance pathway, a USP28-p53-mediated process that blocks cell cycle reentry and leads to G1 arrest[6][8].

References

- 1. MTH1 inhibition eradicates cancer by preventing sanitation of the dNTP pool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The presumed MTH1-inhibitor this compound sensitizes colorectal carcinoma cells to ionizing radiation in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. The MTH1 inhibitor this compound is a microtubule-modulating agent that eliminates cancer cells by activating the mitotic surveillance pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine, also known as TH588, has emerged as a promising small molecule inhibitor with significant anti-cancer properties. This technical guide provides an in-depth overview of the target identification and validation of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working in the field of oncology.

The primary molecular target of this compound has been identified as MutT Homolog 1 (MTH1), a nudix hydrolase family enzyme. MTH1 plays a crucial role in sanitizing the nucleotide pool by hydrolyzing oxidized deoxynucleoside triphosphates (dNTPs), thereby preventing their incorporation into DNA and subsequent mutations and cell death. Cancer cells, often characterized by high levels of reactive oxygen species (ROS) and an increased reliance on error-prone DNA repair pathways, are particularly vulnerable to MTH1 inhibition. In addition to its potent MTH1 inhibitory activity, this compound has been shown to exert a dual mechanism of action by also affecting tubulin polymerization, leading to mitotic arrest.

This guide will delve into the specifics of this compound's interaction with its targets, the downstream cellular consequences, and the methodologies employed to elucidate these functions.

Quantitative Data Summary

The following tables summarize the key quantitative data for N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine (this compound), providing a comparative overview of its potency against its primary target and various cancer cell lines.

| Target | Assay Type | Value | Reference |

| MTH1 | Enzymatic Assay (IC50) | 5 nM | [1] |

| Cell Line | Cancer Type | Assay Type | Value (µM) | Reference |

| U2OS | Osteosarcoma | Cell Viability (IC50) | 1.38 | [2] |

| HeLa | Cervical Cancer | Cell Viability (IC50) | 0.83 | [2] |

| MDA-MB-231 | Breast Cancer | Cell Viability (IC50) | 1.03 | [2] |

| MCF-7 | Breast Cancer | Cell Viability (IC50) | 1.08 | [2] |

| SW480 | Colon Cancer | Cell Viability (IC50) | 1.72 | [2] |

| SW620 | Colon Cancer | Cell Viability (IC50) | 0.8 | [2] |

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures discussed in this guide, the following diagrams have been generated using the DOT language.

Caption: MTH1 Signaling Pathway Inhibition by this compound.

Caption: Experimental Workflow for this compound Target Validation.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the target identification and validation of N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine (this compound).

MTH1 Enzymatic Assay

This assay quantifies the inhibitory effect of this compound on the enzymatic activity of MTH1.

Materials:

-

Recombinant human MTH1 protein

-

8-oxo-dGTP (substrate)

-

Malachite Green Phosphate Assay Kit

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)

-

This compound (or other test compounds)

-

384-well microplates

Procedure:

-

Prepare a serial dilution of this compound in DMSO and then dilute in assay buffer.

-

Add 5 µL of the diluted this compound solution to the wells of a 384-well plate.

-

Add 10 µL of MTH1 enzyme solution (final concentration ~1 nM) to each well and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of 8-oxo-dGTP substrate (final concentration ~200 µM).

-

Incubate the reaction for 30 minutes at room temperature.

-

Stop the reaction and detect the released inorganic phosphate using the Malachite Green Phosphate Assay Kit according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength (e.g., 620 nm).

-

Calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to confirm target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.

Materials:

-

Cancer cell line of interest (e.g., U2OS)

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (containing protease and phosphatase inhibitors)

-

PCR tubes or 96-well PCR plates

-

Thermal cycler

-

Western blot reagents and antibodies specific for MTH1

Procedure:

-

Culture cells to ~80% confluency.

-

Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

-

Harvest the cells, wash with PBS, and resuspend in lysis buffer.

-

Aliquot the cell lysate into PCR tubes or a 96-well PCR plate.

-

Heat the samples in a thermal cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.

-

Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

Carefully collect the supernatant containing the soluble protein fraction.

-

Analyze the amount of soluble MTH1 in each sample by Western blotting using an MTH1-specific antibody.

-

Quantify the band intensities and plot the fraction of soluble MTH1 as a function of temperature for each treatment condition to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Western Blotting for Signaling Pathway Analysis

This protocol is used to detect changes in the phosphorylation status of key proteins in signaling pathways, such as PI3K/AKT and MAPK/ERK, upon treatment with this compound.

Materials:

-

Cancer cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with this compound at various concentrations and time points.

-

Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Immunofluorescence for 8-oxodG Detection

This method is used to visualize the incorporation of oxidized nucleotides into the DNA of cells treated with this compound.

Materials:

-

Cancer cell line of interest

-

This compound

-

Coverslips

-

Paraformaldehyde (PFA) for fixation

-

Triton X-100 for permeabilization

-

Blocking solution (e.g., PBS with 5% BSA)

-

Primary antibody against 8-oxodG

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips in a multi-well plate and allow them to attach.

-

Treat the cells with this compound for the desired time.

-

Fix the cells with 4% PFA for 15 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block the cells with blocking solution for 1 hour.

-

Incubate the cells with the primary antibody against 8-oxodG overnight at 4°C.

-

Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

-

Wash the cells with PBS and counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize and capture images using a fluorescence microscope.

Conclusion

N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine (this compound) represents a novel and potent inhibitor of MTH1 with a clear mechanism of action that leads to cancer cell-specific lethality. The data and protocols presented in this technical guide provide a solid foundation for further research and development of this compound and other MTH1 inhibitors as a promising therapeutic strategy in oncology. The dual targeting of MTH1 and tubulin by this compound may offer a synergistic anti-cancer effect, warranting further investigation into its clinical potential. This guide serves as a valuable resource for scientists dedicated to advancing the field of targeted cancer therapy.

References

- 1. Fluorescence detection of 8-oxoguanine in nuclear and mitochondrial DNA of cultured cells using a recombinant Fab and confocal scanning laser microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in vitro evaluation of N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine, a pyrimidine derivative with potential applications in oncology research. The protocols outlined below focus on assessing the cytotoxic and potential kinase-inhibiting properties of the compound.

Compound Information

| Compound Name | N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine |

| Synonyms | TH588 |

| Molecular Formula | C13H12Cl2N4[1] |

| Molecular Weight | 295.20 g/mol [1] |

| CAS Number | 1609960-31-7[1] |

| Appearance | Solid |

| Storage | Store at -20°C for long-term storage. |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol details the determination of the half-maximal inhibitory concentration (IC50) of N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine on a selected cancer cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[2] These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[2]

Materials:

-

N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine

-

Cancer cell line (e.g., A549, HCT116, MCF-7)

-

Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture the selected cancer cell line in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Trypsinize the cells and perform a cell count.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine in DMSO.

-

Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 48-72 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Data Presentation

Table 1: Hypothetical Cytotoxicity of N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine in Cancer Cell Lines

| Cell Line | IC50 (µM) after 48h |

| A549 (Lung Carcinoma) | 15.2 |

| HCT116 (Colon Carcinoma) | 22.5 |

| MCF-7 (Breast Adenocarcinoma) | 35.8 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow

Caption: Workflow for determining the IC50 value using an MTT assay.

Hypothesized Signaling Pathway

Given that many pyrimidine derivatives act as kinase inhibitors, a plausible mechanism of action for N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine is the inhibition of a receptor tyrosine kinase (RTK) pathway, such as the VEGFR-2 pathway, which is crucial for angiogenesis.[3][4]

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. youtube.com [youtube.com]

- 3. Synthesis and biological activity of N(4)-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays of Pyrimidine-2,4-Diamine Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine-2,4-diamine derivatives represent a promising class of small molecules with significant potential in cancer therapy. These compounds frequently act as potent inhibitors of key cellular signaling molecules, particularly protein kinases that are often dysregulated in cancer. This document provides detailed application notes and protocols for essential cell-based assays to characterize the biological activity of pyrimidine-2,4-diamine compounds. The focus is on assays that assess cytotoxicity, induction of apoptosis, and target engagement, specifically concerning the inhibition of Aurora and p21-activated kinase 4 (PAK4) signaling pathways.

Key Targets and Signaling Pathways

Pyrimidine-2,4-diamine compounds have been shown to target several kinases involved in cell cycle regulation and proliferation. Two prominent targets are Aurora kinases and PAK4.

Aurora Kinase Signaling:

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play crucial roles in mitosis.[1] Their functions include centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[1][2] Overexpression of Aurora kinases is common in various cancers and is associated with genomic instability. Inhibition of Aurora kinases by pyrimidine-2,4-diamine derivatives can lead to mitotic arrest and subsequent apoptosis.[3][4]

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and pharmacological evaluation of 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine derivatives as p21-activated kinase 4 inhibitors for treatment of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine is a pyrimidine derivative of interest for various biological studies. This document provides detailed application notes and protocols for the solubilization and use of this compound in in vitro cell culture experiments. The following guidelines are based on available data and established laboratory practices for handling compounds with limited aqueous solubility.

Solubility Data

The solubility of N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine is a critical factor for its application in cell-based assays. Based on available information, the compound exhibits good solubility in dimethyl sulfoxide (DMSO). Data on its solubility in other common laboratory solvents for cell culture is currently limited.

Table 1: Solubility of N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine

| Solvent | Known Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | 10 mM | Ideal for preparing high-concentration stock solutions. |

| Ethanol | Data not available | Solubility is likely to be lower than in DMSO. |

| Phosphate-Buffered Saline (PBS) | Expected to be very low | Direct dissolution in aqueous buffers is not recommended due to the compound's hydrophobic nature. |

| Cell Culture Media | Expected to be very low | Direct dissolution is not recommended. Dilution from a DMSO stock is the standard procedure. |

Signaling Pathway Information

Currently, there is limited publicly available information detailing the specific signaling pathways modulated by N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine. Researchers are encouraged to perform target validation and pathway analysis studies to elucidate its mechanism of action.

Experimental Protocols

Preparation of Stock Solution

The recommended solvent for preparing a stock solution of N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine is DMSO.

Materials:

-

N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine (powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Calibrated analytical balance

-

Vortex mixer

Protocol:

-

Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mM * Molecular Weight ( g/mol ) * Volume (L) (Molecular Weight of N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine hydrochloride is approximately 331.63 g/mol )

-

Weigh the compound: Accurately weigh the calculated mass of the compound in a sterile microcentrifuge tube.

-

Add DMSO: Add the appropriate volume of sterile DMSO to the tube.

-

Dissolve the compound: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

Determining the Maximum Tolerated DMSO Concentration

Prior to conducting experiments with the compound, it is crucial to determine the maximum concentration of DMSO that is non-toxic to the specific cell line being used.[1][2][3][4]

Materials:

-

Target cell line

-

Complete cell culture medium

-

96-well cell culture plates

-

DMSO, cell culture grade

-

Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo®)

Protocol:

-

Cell Seeding: Seed the cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.

-